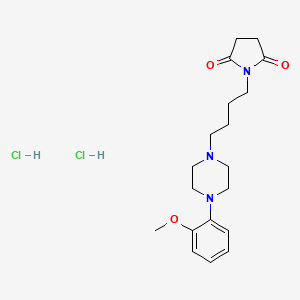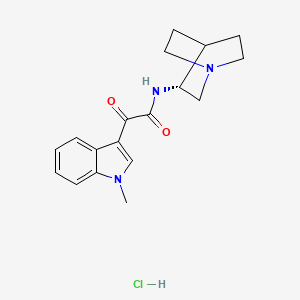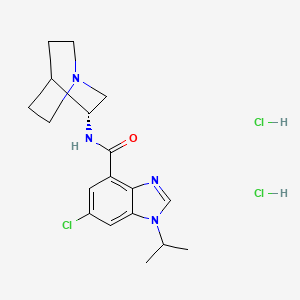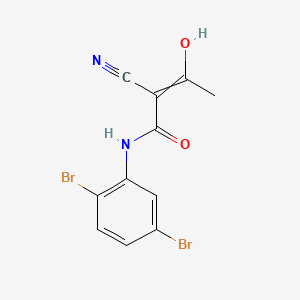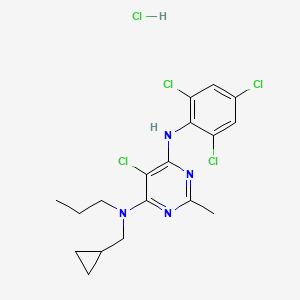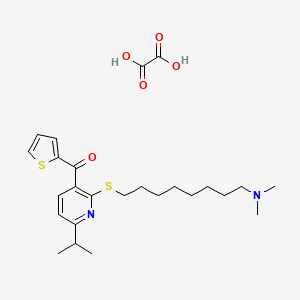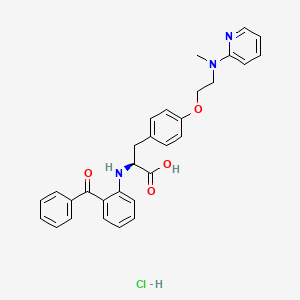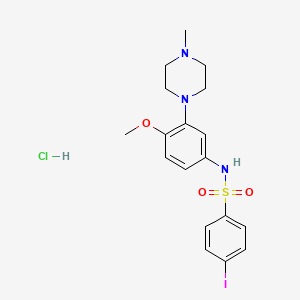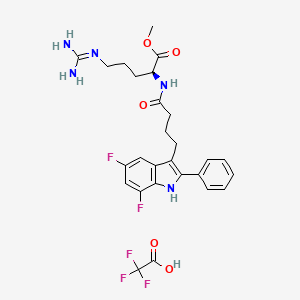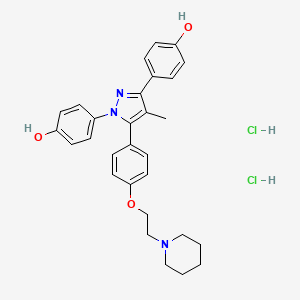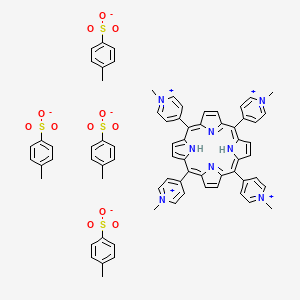
Tmpyp
货号 B560291
CAS 编号:
36951-72-1
分子量: 1363.6
InChI 键: AKZFRMNXBLFDNN-GVHKZQBISA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
TMPyP, also known as 5,10,15,20-Tetrakis (1-methyl-4-pyridinio)porphyrin tetra (p-toluenesulfonate), is a positively charged, two-photon dye . It can bind to DNA in cell cultures and affect cell viability . It is also used as a potent inhibitor of human telomerase .
Synthesis Analysis
The synthesis of TMPyP involves the creation of a structural variant with an isomeric substitution pattern in a meta configuration . This process was confirmed through crystallographic analysis and characterized with NMR-, UV/Vis-, and IR spectroscopy .Molecular Structure Analysis
The molecular structure of TMPyP was confirmed through crystallographic analysis . It has been shown that TMPyP binds to DNA, leading to changes in DNA nanomechanics .Chemical Reactions Analysis
TMPyP has been shown to interact with various heavy metals . The global chemical reactivity descriptor shows that Cd-TDMPzP had the smallest energy and electronic chemical potential (µ) value, larger chemical hardness (η), and the smallest electrophilicity (ω). It is predicted that the Cd-TDMPzP complex is more stable and less reactive in terms of accepting an electron .Physical And Chemical Properties Analysis
TMPyP is a purple solid with a melting point of over 300°C . It is soluble in water up to 50 mM and is hygroscopic and light-sensitive .科学研究应用
Photodynamic Therapy in Biomedical Field
- Scientific Field : Biomedical Science
- Application Summary : Tmpyp is used as a photosensitizer in Photodynamic Therapy (PDT), a modern treatment of cancer using locally activated light . It is an efficient synthetic water-soluble photosensitizer, yet with poor absorption in the visible and the red regions .
- Methods of Application : Tmpyp is linked with size-selected and colloidally stable graphene oxide (GO) to create conjugates of GO/Tmpyp by electrostatic force . The strong ionic interactions result in charge transfers between GO and Tmpyp .
- Results or Outcomes : The newly prepared nanotherapeutics showed a higher PDT effect than in free Tmpyp, promising for targeted therapy using clinically favorable conditions .
Cancer Treatment and Antimicrobial Therapy
- Scientific Field : Oncology and Microbiology
- Application Summary : Tmpyp is used in the treatment of cancer and in antimicrobial PDT . It has a high yield of singlet oxygen generation upon light activation and a strong affinity for DNA .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes .
DNA Nanomechanics
- Scientific Field : Biophysics
- Application Summary : Tmpyp is a porphyrin capable of DNA binding and is used in photodynamic therapy and G-quadruplex stabilization .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes .
Photodynamic Bacterial Inactivation
- Scientific Field : Microbiology
- Application Summary : Tmpyp is used in Photodynamic Inactivation (PDI), a promising approach to treating multidrug-resistant infections . The currently available photosensitizer TMPyP has been demonstrated to be effective for PDI of multidrug-resistant bacteria .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes .
Nanoparticle-Mediated Delivery and Controlled Drug Release
- Scientific Field : Nanomedicine
- Application Summary : Tmpyp is used in nanoparticle-mediated delivery and controlled drug release . This application is part of the emerging uses of this porphyrin .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes .
Biosensing
- Scientific Field : Biosensors
- Application Summary : Tmpyp is used in biosensing . This is another emerging application of this porphyrin .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes .
Photodynamic Bacterial Inactivation
- Scientific Field : Microbiology
- Application Summary : Tmpyp is used in Photodynamic Inactivation (PDI), a promising approach to treating multidrug-resistant infections . The currently available photosensitizer TMPyP has been demonstrated to be effective for PDI of multidrug-resistant bacteria .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes .
Nanoparticle-Mediated Delivery and Controlled Drug Release
- Scientific Field : Nanomedicine
- Application Summary : Tmpyp is used in nanoparticle-mediated delivery and controlled drug release . This application is part of the emerging uses of this porphyrin .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes .
Biosensing
- Scientific Field : Biosensors
- Application Summary : Tmpyp is used in biosensing . This is another emerging application of this porphyrin .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes .
安全和危害
属性
IUPAC Name |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZFRMNXBLFDNN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H66N8O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38673-65-3 (Parent) | |
| Record name | TMP 1363 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tmpyp | |
CAS RN |
36951-72-1 | |
| Record name | TMP 1363 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
For This Compound
6,330
Citations
… incubated with TMPyP, the intensity of TMPyP fluorescence … of TMPyP bound to DNA in the nucleus of the cell, where … on TMPyP fluorescence that shows the distribution of TMPyP in …
Number of citations: 70
onlinelibrary.wiley.com
… Hence, sterically induced hindrance in adsorbed TMPyP had a profound … TMPyP. These authors assigned the shift to diprotonation of TMPyP, eg, the formation of the H 2 TMPyP 4+ ·2H …
Number of citations: 159
pubs.acs.org
The mesoporous silicas of the MMS (HMS)-type, containing different amounts of Al, have been prepared using dodecylamine as a structure directing agent. Encapsulation of the +4 …
Number of citations: 108
www.sciencedirect.com
Revised Manuscript Received May 12, 1989 abstract: Reported studies indicate that the association of potassium monopersulfate with [Mn-(TMPyP)](OAc) 5, a water-soluble …
Number of citations: 331
pubs.acs.org
… is provided with a para substitution pattern (para-TMPyP) of the pyridinium groups and has … variant of TMPyP with an isomeric substitution pattern in a meta configuration (meta-TMPyP), …
Number of citations: 6
www.mdpi.com
… The spectroscopic data presented in this study for [(TMpyP)H2]4+ and [(TMpyP)M]4+ suggest that micellization of these tetracationic porphyrins only occurs in the presence of …
Number of citations: 81
pubs.acs.org
Crystallization of a binary porphyrin nanostructure (BPN) of TSPP (meso-tetra(4-sulfonatophenyl)porphyrin) and TMPyP (meso-tetra(N-methyl-4-pyridyl)porphyrin) was studied. The …
Number of citations: 26
pubs.acs.org
Sunlight-driven water disinfection system could help provide clean water to some of the world’s poorest people. In this study, chitosan membranes were modified by pyromellitic …
Number of citations: 18
www.sciencedirect.com
… the emission of TMPyP, resulting in the efficient IFE and inhibition of the fluorescence of TMPyP. In … , generating the recovery of the fluorescence of TMPyP. Therefore, this approach is …
Number of citations: 36
www.sciencedirect.com
… of meso-tetrakis (methylpyridiniumyl) porphyrin (TMPyP) in aqueous and in several organic … to evaluate the excited state dynamics of the TMPyP, and observed that the tetrapyrrole ring …
Number of citations: 55
www.sciencedirect.com
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



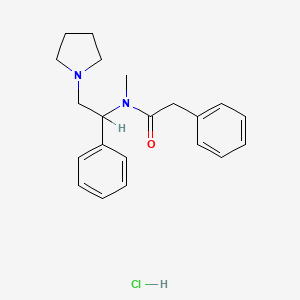
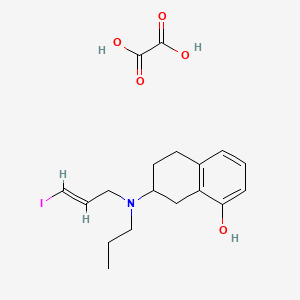
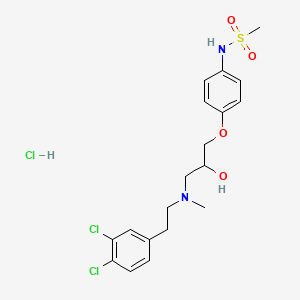
![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)
